H-Ser(tBu)-OtBu HCl
Overview
Description
H-Ser(tBu)-OtBu HCl, also known as O-tert-Butyl-L-serine methyl ester hydrochloride, is an organic compound with the molecular formula C8H18ClNO3 and a molecular weight of 211.69 g/mol . This compound is a derivative of L-serine, where the hydroxyl group is protected by a tert-butyl group, and the carboxyl group is esterified with a methyl group. It is commonly used in biochemical research and the pharmaceutical industry.
Preparation Methods
The preparation of H-Ser(tBu)-OtBu HCl typically involves the reaction of L-serine methyl ester hydrochloride with tert-butyl chloroformate . This reaction requires the use of organic solvents and specific chemical reagents under controlled conditions. The process is as follows:
- Dissolve L-serine methyl ester hydrochloride in an appropriate organic solvent.
- Add tert-butyl chloroformate to the solution.
- Stir the mixture under controlled temperature and pH conditions.
- Isolate the product by filtration or crystallization.
Chemical Reactions Analysis
H-Ser(tBu)-OtBu HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
H-Ser(tBu)-OtBu HCl is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of H-Ser(tBu)-OtBu HCl involves its role as a protecting group in peptide synthesis. By protecting the hydroxyl group of serine, it prevents unwanted side reactions during the synthesis process. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins . The molecular targets and pathways involved include the inhibition of nucleophilic attack on the hydroxyl group, thereby ensuring the integrity of the peptide chain.
Comparison with Similar Compounds
H-Ser(tBu)-OtBu HCl can be compared with other similar compounds such as:
O-tert-Butyl-L-serine: This compound also serves as a protecting group but lacks the methyl ester group, making it less versatile in certain synthetic applications.
L-serine methyl ester hydrochloride: This compound lacks the tert-butyl protecting group, making it more reactive and less suitable for selective peptide synthesis.
H-Ser(tBu)-OMe HCl: This compound is similar but has a different ester group, which can affect its reactivity and suitability for specific applications.
This compound is unique due to its dual protection of both the hydroxyl and carboxyl groups, making it highly valuable in complex peptide synthesis and other specialized chemical processes.
Properties
IUPAC Name |
tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWZQVGVBTYCBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51537-21-4 | |
Record name | 51537-21-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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